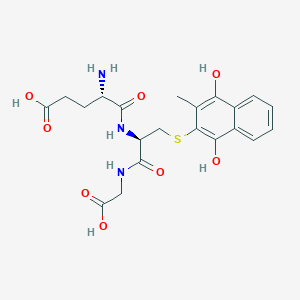
M-Gssg-NQ
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “M-Gssg-NQ” is a derivative of glutathione disulfide, a well-known antioxidant. Glutathione disulfide is the oxidized form of glutathione, which is a tripeptide composed of glutamate, cysteine, and glycine. This compound plays a crucial role in maintaining cellular redox homeostasis and protecting cells from oxidative stress.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “M-Gssg-NQ” involves the conjugation of glutathione disulfide with a specific quinone derivative. The reaction typically occurs under mild oxidative conditions, where glutathione disulfide reacts with the quinone derivative in the presence of a suitable catalyst. The reaction conditions include a controlled pH environment and a temperature range of 25-30°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of “this compound” follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high efficiency and cost-effectiveness. The reaction is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure consistent quality and yield.
化学反应分析
Types of Reactions
“M-Gssg-NQ” undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation states.
Reduction: It can be reduced back to its original glutathione disulfide form.
Substitution: The quinone moiety can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride and dithiothreitol are used.
Substitution: Nucleophiles like amines and thiols can react with the quinone moiety under mild conditions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives depending on the nucleophile used.
科学研究应用
“M-Gssg-NQ” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study redox reactions and mechanisms.
Biology: Investigated for its role in cellular redox homeostasis and signaling pathways.
Medicine: Explored for its potential therapeutic applications in diseases related to oxidative stress, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of antioxidant formulations and as a marker for oxidative stress in various industrial processes.
作用机制
The mechanism of action of “M-Gssg-NQ” involves its ability to modulate redox homeostasis within cells. The compound interacts with various molecular targets, including enzymes and signaling proteins, to regulate oxidative stress and maintain cellular function. The quinone moiety plays a crucial role in its redox activity, allowing it to participate in electron transfer reactions and modulate the redox state of the cell.
相似化合物的比较
Similar Compounds
Glutathione: The reduced form of glutathione disulfide, which is a key antioxidant in cells.
Glutathione Disulfide: The oxidized form of glutathione, involved in redox homeostasis.
Quinone Derivatives: Compounds with similar redox properties and applications.
Uniqueness
“M-Gssg-NQ” is unique due to its conjugation of glutathione disulfide with a quinone derivative, which enhances its redox activity and potential applications. This unique structure allows it to participate in a broader range of redox reactions and provides additional therapeutic and industrial applications compared to its individual components.
属性
CAS 编号 |
88467-65-6 |
|---|---|
分子式 |
C21H25N3O8S |
分子量 |
479.5 g/mol |
IUPAC 名称 |
(4S)-4-amino-5-[[(2R)-1-(carboxymethylamino)-3-(1,4-dihydroxy-3-methylnaphthalen-2-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C21H25N3O8S/c1-10-17(29)11-4-2-3-5-12(11)18(30)19(10)33-9-14(21(32)23-8-16(27)28)24-20(31)13(22)6-7-15(25)26/h2-5,13-14,29-30H,6-9,22H2,1H3,(H,23,32)(H,24,31)(H,25,26)(H,27,28)/t13-,14-/m0/s1 |
InChI 键 |
CWPZEKLLKJXUHQ-KBPBESRZSA-N |
手性 SMILES |
CC1=C(C2=CC=CC=C2C(=C1SC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)O)O |
规范 SMILES |
CC1=C(C2=CC=CC=C2C(=C1SCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12811598.png)
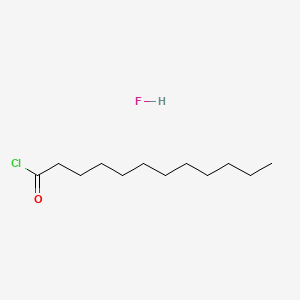

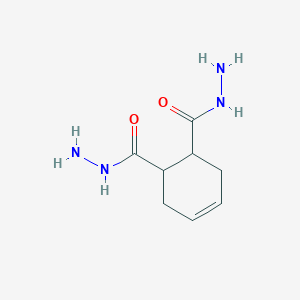
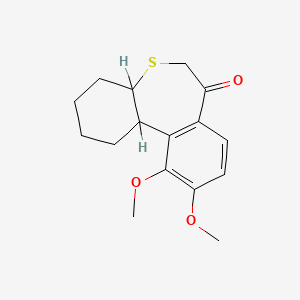
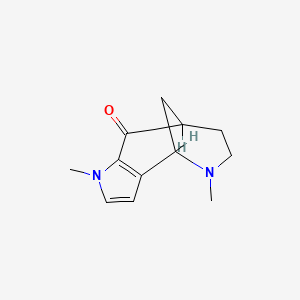

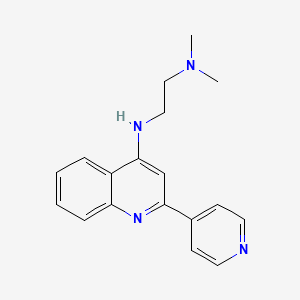

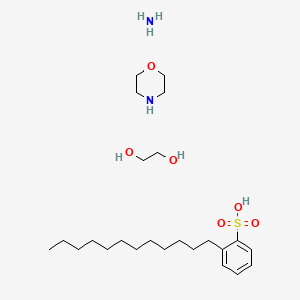
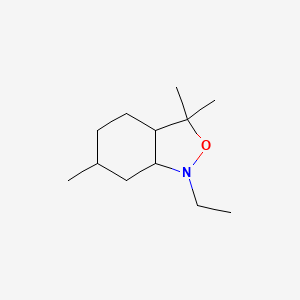
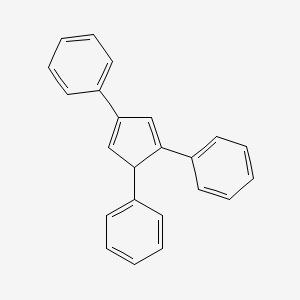
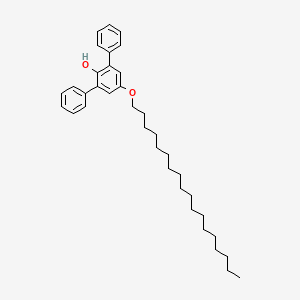
![1-Methyl-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B12811678.png)
